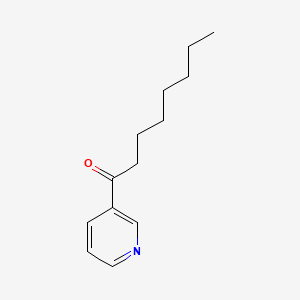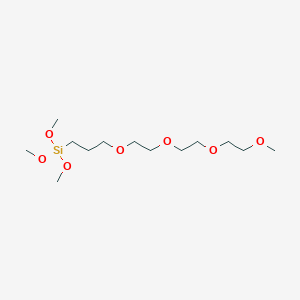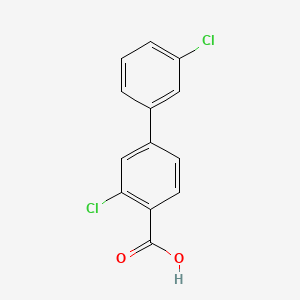
2-Chloro-4-(3-chlorophenyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-4-(3-chlorophenyl)benzoic acid” is a chemical compound with the molecular formula C13H8Cl2O2 . It forms complexes with europium and terbium, exhibiting photoluminescence properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . Another study focused on the design, synthesis, and in vitro biological evaluation of virtual hit derivatives .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(3-chlorophenyl)benzoic acid” can be represented by the formula C13H8Cl2O2 . The 3D structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of pinacol boronic esters has been reported . Another study reported the reduction of 2-(4-chloro-3-nitrobenzoyl)benzoic acid in 5% NaOH aqueous solution in the presence of various catalysts .Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-4-(3-chlorophenyl)benzoic acid” is 267.11 g/mol . Other physical and chemical properties such as solubility, pKa, and others are not explicitly mentioned in the available literature.Wissenschaftliche Forschungsanwendungen
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Application: This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Method: The process utilizes a radical approach paired with a Matteson–CH2–homologation .
- Results: This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
-
Antifungal Activity of Salicylanilides and Their Esters
- Application: This study involves the synthesis and analytical data of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid .
- Method: These compounds were assayed in vitro as potential antimycotic agents against eight fungal strains .
- Results: The antifungal activity of these derivatives was not uniform, and moulds showed a higher susceptibility than yeasts .
-
Synthesis of Promising SGLT2 Inhibitors
- Application: This research involves the study of structure–activity relationship of SGLT2 inhibitors .
- Method: The research teams discovered that bromoaryls are active fragments to synthesize various promising candidate compounds as highly effective SGLT2 inhibitors .
- Results: These inhibitors could potentially reduce body weight and lower blood pressure .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Application: This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Method: The process utilizes a radical approach paired with a Matteson–CH2–homologation .
- Results: This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
-
Antifungal Activity of Salicylanilides and Their Esters
- Application: This study involves the synthesis and analytical data of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid .
- Method: These compounds were assayed in vitro as potential antimycotic agents against eight fungal strains .
- Results: The antifungal activity of these derivatives was not uniform, and moulds showed a higher susceptibility than yeasts .
-
Synthesis of Promising SGLT2 Inhibitors
- Application: This research involves the study of structure–activity relationship of SGLT2 inhibitors .
- Method: The research teams discovered that bromoaryls are active fragments to synthesize various promising candidate compounds as highly effective SGLT2 inhibitors .
- Results: These inhibitors could potentially reduce body weight and lower blood pressure .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-4-(3-chlorophenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIBPEJPVAVIQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689560 |
Source


|
| Record name | 3,3'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-chlorophenyl)benzoic acid | |
CAS RN |
1261981-20-7 |
Source


|
| Record name | 3,3'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

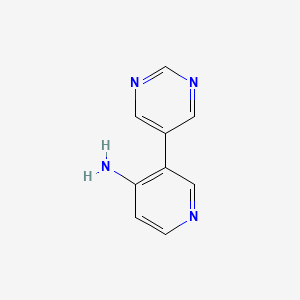


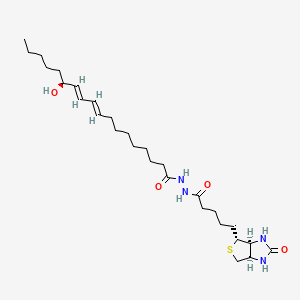
![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)
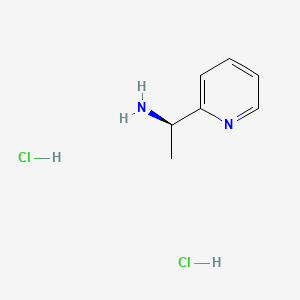
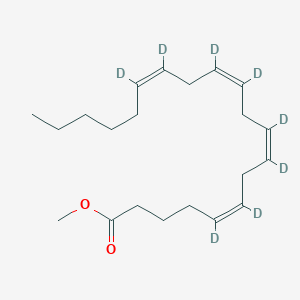
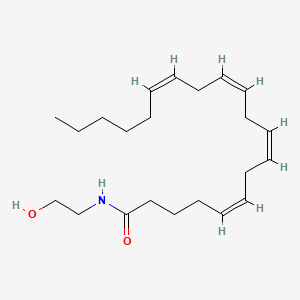
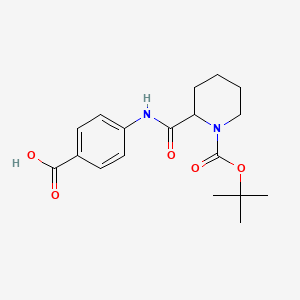
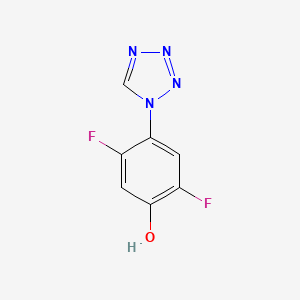
![6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one](/img/structure/B593983.png)

